molecular formula C6H3BrClFO B3032026 3-Bromo-2-chloro-6-fluorophenol CAS No. 943830-15-7

3-Bromo-2-chloro-6-fluorophenol

Cat. No.: B3032026
CAS No.: 943830-15-7
M. Wt: 225.44
InChI Key: CPHWYUNHLSYXED-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-chloro-6-fluorophenol can be synthesized through various methods, including halogenation reactions. One common approach involves the selective bromination, chlorination, and fluorination of phenol derivatives. The reaction conditions typically involve the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction parameters is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted phenols.

    Oxidation Products: Quinones and hydroquinones.

    Coupling Products: Biaryl compounds

Scientific Research Applications

3-Bromo-2-chloro-6-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluorophenol involves its interaction with specific molecular targets and pathways. The halogen atoms can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, and cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluorophenol
  • 2-Bromo-3-chloro-6-fluorophenol
  • 3-Bromo-2-fluorophenol

Uniqueness

3-Bromo-2-chloro-6-fluorophenol is unique due to its specific arrangement of halogen atoms, which can influence its chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine in distinct positions on the benzene ring provides unique steric and electronic properties, making it valuable for various applications .

Properties

IUPAC Name

3-bromo-2-chloro-6-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHWYUNHLSYXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303470
Record name 3-Bromo-2-chloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943830-15-7
Record name 3-Bromo-2-chloro-6-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943830-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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